2-Iodofuran

Reaction Kinetics Nucleophilic Substitution Activation Energy

2-Iodofuran (CAS 54829-48-0) is a 2-halogenated heteroaromatic building block with a molecular formula of C4H3IO, a molecular weight of 193.97 g/mol, and a density of 2.057 g/cm³. It features a calculated Log P of ~2.14, zero rotatable bonds, and zero hydrogen bond donors.

Molecular Formula C4H3IO
Molecular Weight 193.97 g/mol
CAS No. 54829-48-0
Cat. No. B1589784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodofuran
CAS54829-48-0
Molecular FormulaC4H3IO
Molecular Weight193.97 g/mol
Structural Identifiers
SMILESC1=COC(=C1)I
InChIInChI=1S/C4H3IO/c5-4-2-1-3-6-4/h1-3H
InChIKeyICWZZNUEYMBBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodofuran (CAS 54829-48-0): Basic Properties and Comparative Context for Halogenated Heterocycle Procurement


2-Iodofuran (CAS 54829-48-0) is a 2-halogenated heteroaromatic building block with a molecular formula of C4H3IO, a molecular weight of 193.97 g/mol, and a density of 2.057 g/cm³ . It features a calculated Log P of ~2.14, zero rotatable bonds, and zero hydrogen bond donors [1]. As an iodo-substituted furan, it represents the most reactive member of the 2-halofuran series (Cl, Br, I) for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, a property directly tied to the iodine atom's larger atomic radius, lower bond dissociation energy, and superior leaving-group ability compared to its bromo and chloro counterparts .

Why 2-Iodofuran Cannot Be Directly Substituted by 2-Bromofuran or 2-Chlorofuran in Demanding Synthetic Routes


While 2-bromofuran and 2-chlorofuran share the same heteroaromatic core, substituting them for 2-iodofuran in key transformations is often not viable due to fundamental differences in reaction kinetics and pathway outcomes. A classic kinetic study of piperidine displacement reveals that 2-iodofuran reacts with a vastly different activation energy profile compared to the bromo and chloro analogs [1]. Furthermore, in N-arylation reactions, the use of 2-iodofuran can lead to unexpected and valuable products, such as furoquinolines, a pathway not observed with other halogenated analogs under the same conditions [2]. This specific reactivity profile, documented in both classic and contemporary literature, directly dictates synthetic route success and necessitates the procurement of the iodo-species for applications requiring high reactivity or specific mechanistic outcomes.

Quantitative Evidence for Selecting 2-Iodofuran: Reaction Kinetics, Scalable Synthesis, and Cross-Coupling Utility


Nucleophilic Displacement Kinetics: 2-Iodofuran vs. 2-Chlorofuran and 2-Bromofuran

A fundamental kinetic study compared the reaction of 2-halofurans with piperidine. The data demonstrate that 2-iodofuran has a significantly lower activation energy (Ea) compared to 2-chlorofuran and 2-bromofuran, quantified as a difference in free energy of activation (ΔΔG‡) [1].

Reaction Kinetics Nucleophilic Substitution Activation Energy

Scalable Cross-Coupling: 2-Iodofuran as a Key Intermediate in an Industrial Inhibitor Synthesis

A key step in a convergent, scalable synthesis of the second-generation 5-lipoxygenase inhibitor A-79175 involved a mild and efficient Cu-Pd catalyzed coupling reaction of a terminal acetylene with a substituted 2-iodofuran [1]. This demonstrates its utility in a complex, multi-step industrial process.

Process Chemistry Palladium-Catalyzed Coupling Drug Synthesis

Reactivity in Metal-Catalyzed Cross-Coupling: Iodofurans as Validated Intermediates

Iodofurans, including those synthesized from 2-iodofuran derivatives, are explicitly validated as excellent intermediates for classical organometallic coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions [1][2]. This is a class-level property that distinguishes the iodo-functional group from other halogens in cross-coupling, where reactivity follows the order I > Br >> Cl.

Suzuki-Miyaura Sonogashira Heck Reaction

Stability and Storage: The Requirement for Stabilization with Copper

Commercial and safety data sheets for 2-iodofuran frequently specify that it is 'stabilized with copper chip' and should be stored at 2-8°C or -20°C [1][2]. This is a crucial handling difference from its bromo and chloro analogs, which are typically more stable without such specific stabilizers.

Chemical Stability Storage Conditions Handling

Optimal Scientific and Industrial Applications for 2-Iodofuran Based on Quantified Reactivity


Synthesis of Highly Substituted Furan Libraries via Palladium-Catalyzed Cross-Coupling

2-Iodofuran is the optimal starting material for constructing diverse libraries of 2,3,4,5-tetrasubstituted furans. As validated in the literature [1], its superior reactivity in Suzuki-Miyaura, Sonogashira, and Heck reactions enables the rapid generation of molecular complexity under mild conditions. This is critical for medicinal chemists exploring structure-activity relationships (SAR) and for materials scientists developing new π-conjugated systems.

Scalable Synthesis of Pharmaceutical Intermediates and APIs

The demonstrated use of a substituted 2-iodofuran in a scalable, high-yielding Cu-Pd catalyzed coupling for the synthesis of a drug candidate (A-79175) [2] makes it a compound of interest for process chemists. Its reactivity profile can unlock efficient synthetic routes to complex molecules, particularly when a robust carbon-carbon bond formation step is required.

Nucleophilic Aromatic Substitution Under Mild Conditions

For research groups requiring nucleophilic displacement on a furan ring but constrained by thermally sensitive substrates or reagents, the significantly lower activation energy of 2-iodofuran compared to 2-chlorofuran [3] makes it the reagent of choice. This allows for reactions to proceed at lower temperatures or with shorter reaction times, potentially improving yields and functional group compatibility.

Investigation of Novel Reaction Pathways and Mechanistic Studies

The unexpected product formation (furoquinolines) observed during the N-arylation of 2-iodofuran [4] highlights its unique value for researchers exploring new chemical space and mechanistic pathways. Unlike its bromo or chloro counterparts, 2-iodofuran can direct reactions toward novel heterocyclic scaffolds, making it a powerful tool for discovery-oriented synthesis.

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